Quinine

Description

Structure

3D Structure

Properties

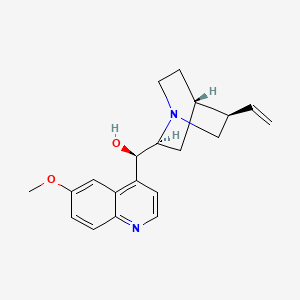

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-WZBLMQSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044280 |

Source

|

| Record name | Quinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L |

Source

|

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |

CAS No. |

72402-53-0, 130-95-0, 1407-83-6 |

Source

|

| Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine tannate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C |

Source

|

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

From Fever Tree to Pure Compound: A Technical History of Quinine's Discovery

Abstract

This technical guide provides a comprehensive examination of the historical and scientific journey from the empirical use of cinchona bark to the isolation and characterization of quinine, the world's first effective anti-malarial agent. Intended for researchers, scientists, and drug development professionals, this document delves into the ethnobotanical origins, the evolution of crude extraction methodologies, the landmark isolation of the active alkaloid, and the early analytical techniques that laid the groundwork for modern pharmacognosy and pharmaceutical chemistry. By explaining the causality behind pivotal experimental choices, this guide offers field-proven insights into the foundational principles of natural product drug discovery.

Ethnobotanical Origins and Early European Encounters

The story of quinine begins not in a laboratory, but in the high-altitude cloud forests of the Andes in South America.[1] Indigenous peoples of Peru, Bolivia, and Ecuador, including the Quechua, used the bark of the Cinchona tree to treat shivering and fevers.[2] While there is no definitive record of its use specifically for malaria prior to European arrival, the colonizers, who brought the deadliest form of the disease with them, likely learned of the bark's febrifugal properties through the botanical knowledge of local healers.[1]

Spanish Jesuit missionaries were the first to document and transport this knowledge and the bark itself to Europe in the early 17th century.[2][3] The bark, which became known as "Jesuit's bark" or "Peruvian bark," was first recorded as a medicine in Loja, Ecuador, in the early 1600s.[1] A popular, though now debunked, legend attributed its introduction to Europe to the Countess of Chinchón, wife of the Viceroy of Peru, who was allegedly cured of malaria by the bark in the 1630s.[3][4][5] Regardless of the specific individuals involved, by the mid-17th century, the bark was a valuable commodity in Europe for treating the intermittent fevers characteristic of malaria.[2][6]

Pre-Isolation Protocols: The Era of Crude Formulations

Before the isolation of its active principle, the administration of cinchona bark was a crude, empirical science. The primary challenge was to deliver a sufficient dose of the active, yet unknown, substance from a raw botanical material with highly variable potency.

The Rationale of Early Preparations

The earliest and most common method of preparation involved drying the cinchona bark, grinding it into a fine powder, and mixing it with a liquid, frequently wine, to make it palatable.[2][3] The choice of wine was not merely for flavor; the acidic and alcoholic nature of the wine likely facilitated a rudimentary acid-base extraction of the alkaloids, enhancing the bioavailability of the active compounds compared to a simple water infusion.

An Early Standardized Protocol: The Schedula Romana

A significant step towards a standardized, albeit still crude, dosage regimen was the Schedula Romana, a leaflet published in Rome in 1649.[6][7][8] Attributed to the Spanish Cardinal Juan de Lugo, this document provided precise instructions for the preparation and administration of the bark, representing one of history's earliest attempts at a pharmaceutical monograph for a botanical medicine.[6][7]

Experimental Protocol: The Schedula Romana (c. 1649) [7][8]

-

Material Selection: Select a high-quality cinchona bark (details for selection were not specified but likely relied on empirical characteristics like color and taste).

-

Comminution: Grind two drachms (approximately 7.5 to 9 grams) of the bark into a very fine powder. A dedicated mill was established in Rome for this purpose.

-

Extraction: Infuse the powder in hot, strong wine. The heat and ethanol/acid medium would serve to extract the alkaloids from the plant matrix.

-

Administration: Administer the mixture daily, often in divided doses, timed to be taken an hour or two before the expected onset of febrile chills.

Causality: This protocol, established through trial and error, was remarkably effective.[7] A modern calculation, based on the probable quinine content of the barks available at the time (1-4%), suggests that the daily doses recommended by the Schedula Romana were in the range of 0.75 to 1.5 grams of pure quinine, comparable to therapeutic doses used after its isolation.[7] This demonstrates a sophisticated empirical understanding of dosage, even in the absence of chemical knowledge.

Caption: Early empirical workflow for Cinchona bark preparation.

The Scientific Breakthrough: Isolation of Quinine

The turn of the 19th century marked a paradigm shift in chemistry. The concept of "alkaloids"—basic, nitrogen-containing compounds from plants with potent physiological effects—was emerging, following the isolation of morphine by Friedrich Sertürner in 1804.[9][10] This set the stage for the targeted isolation of the active principle from cinchona bark.

In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, working in their Parisian pharmacy, achieved the landmark isolation of two key alkaloids from cinchona bark: cinchonine and the more potent quinine.[2][11][12] This achievement was a pivotal moment, transforming malaria treatment from a botanical lottery into a precise science and marking the beginning of the modern pharmaceutical industry.[2][13]

The Pelletier-Caventou Method: An Acid-Base Extraction

Pelletier and Caventou's success was rooted in the application of fundamental acid-base chemistry to separate the alkaloids from the complex mixture of tannins, glycosides, and other compounds in the bark. While their original 1820 publication in Annales de Chimie et de Physique provides the full account, the general principles of their alkaloid extraction method can be reconstructed.[1][14]

Experimental Protocol: Pelletier-Caventou Quinine Isolation (c. 1820)

-

Acidic Extraction: The powdered cinchona bark (they astutely chose a "yellow" bark, likely Cinchona calisaya, known to be more potent than the "gray" varieties) was digested with a dilute acid (e.g., sulfuric acid).[2]

-

Causality: In the acidic medium, the basic nitrogen atoms of the alkaloids become protonated, forming water-soluble alkaloid salts (e.g., quinine bisulfate). This allows them to be selectively leached from the insoluble plant material.

-

-

Basification and Precipitation: The acidic aqueous extract was filtered to remove the solid plant residue (the marc). A base, such as calcium hydroxide or ammonia, was then added to the filtrate.

-

Causality: The addition of a base deprotonates the alkaloid salts, converting them back into their free-base form. As free bases, the alkaloids are poorly soluble in water and precipitate out of the solution as a solid.

-

-

Solvent Extraction: The crude alkaloid precipitate was then redissolved in an organic solvent, such as alcohol or ether.[13]

-

Causality: This step further purifies the alkaloids, as many inorganic salts and other water-soluble impurities left from the previous steps are insoluble in the organic solvent.

-

-

Crystallization: The solvent was carefully evaporated, causing the dissolved alkaloids to crystallize. Pelletier and Caventou observed that cinchonine crystallized first. Quinine was then isolated from the remaining solution, often by forming its sulfate salt, which has lower solubility and crystallizes more readily.[15]

-

Causality: Fractional crystallization separates compounds based on differences in their solubility. The formation of the sulfate salt was a key purification step that yielded a stable, crystalline product suitable for medicinal use.

-

The isolation of pure quinine allowed for the quantitative assessment of bark quality, precise dosing, and a dramatic increase in therapeutic efficiency and safety.[2][13]

Caption: The acid-base extraction workflow used to isolate quinine.

Post-Isolation: Characterization and Expansion

The isolation of quinine opened the floodgates for further scientific investigation.

The Family of Cinchona Alkaloids

It was soon discovered that quinine was not the only active compound in the bark. Pelletier and Caventou had also isolated cinchonine.[11] Later, quinidine and cinchonidine were also described.[11] These four compounds form the primary group of cinchona alkaloids, all contributing to the bark's anti-malarial effects.[11][13] They are diastereomers, sharing the same core structure but differing in the stereochemistry at key carbon atoms.

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | Methoxy group at C-6' |

| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | Diastereomer of Quinine |

| Cinchonine | C₁₉H₂₂N₂O | 294.39 | Lacks methoxy group at C-6' |

| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | Diastereomer of Cinchonine |

Data sourced from PubChem.

Caption: Relationship between the four primary Cinchona alkaloids.

Early Analytical Chemistry and Structural Elucidation

With a pure substance in hand, chemists could begin to probe its fundamental properties. In 1854, Adolph Strecker determined the correct molecular formula for quinine as C₂₀H₂₄N₂O₂.[2][3][15] This was a non-trivial task, relying on combustion analysis—burning a precise weight of the compound and measuring the resulting masses of carbon dioxide and water to determine the empirical formula. The molecular weight would have been estimated through methods like vapor density or freezing point depression. These early analytical techniques, though cumbersome by modern standards, were crucial for laying the groundwork for the eventual structural elucidation and total synthesis of quinine.

Conclusion: From Bark to Blueprint

The discovery of quinine from cinchona bark is a canonical story in drug development. It represents a perfect arc from ethnobotanical observation to crude formulation, and finally to the isolation and characterization of a pure, life-saving chemical entity. The work of Pelletier and Caventou, built upon centuries of indigenous knowledge and empirical European medicine, provided not only a cure for malaria but also a foundational methodology—acid-base extraction—that became a cornerstone of natural product chemistry. This history underscores the critical interplay between ethnobotany, chemistry, and medicine, offering enduring lessons for scientists and researchers in the ongoing quest for novel therapeutics from nature.

References

-

Title: Quinine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology Source: PubMed Central URL: [Link]

-

Title: Jesuit's bark - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Jesuit's bark Facts for Kids Source: Kiddle URL: [Link]

-

Title: The Quest for Quinine: Those Who Won the Battles and Those Who Won the War Source: PMF URL: [Link]

-

Title: The quinine connection Source: PubMed URL: [Link]

-

Title: Products of the Empire: Cinchona: a short history Source: Cambridge University Library URL: [Link]

-

Title: What Historical Records Teach Us about the Discovery of Quinine Source: PubMed Central URL: [Link]

-

Title: Evaluating Cinchona bark and quinine for treating and preventing malaria Source: PubMed Central URL: [Link]

-

Title: Alkaloid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cinchona - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The cinchona tree, malaria and colonisation Source: Wellcome Collection URL: [Link]

-

Title: Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts Source: ResearchGate URL: [Link]

-

Title: Molecular structures of the four cinchona alkaloids (cinchonidine (CD),... Source: ResearchGate URL: [Link]

-

Title: The global history of quinine, the world's first anti-malaria drug Source: Medium URL: [Link]

-

Title: The First Stereoselective Total Synthesis of Quinine Source: ResearchGate URL: [Link]

-

Title: An Overview of Cinchona Alkaloids in Chemistry Source: Wiley-VCH URL: [Link]

-

Title: Alkaloid Extraction Methods Source: Lifeasible URL: [Link]

-

Title: Evaluating Cinchona bark and quinine for treating and preventing malaria. Source: The James Lind Library URL: [Link]

-

Title: Peruvian Bark: From Specific Febrifuge to Universal Remedy Source: Brill URL: [Link]

-

Title: Quinine Source: ResearchGate URL: [Link]

-

Title: Annales de chimie et de physique Source: Wikipedia URL: [Link]

-

Title: Alkaloid Extraction: Definition & Methods Source: Study.com URL: [Link]

-

Title: Historical overview of quinine isolation and its importance Source: Archives of Pharmacy URL: [Link]

-

Title: Annales de Chimie et de Physique archives Source: The Online Books Page URL: [Link]

Sources

- 1. Annales de Chimie et de Physique archives [onlinebooks.library.upenn.edu]

- 2. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 7. Evaluating Cinchona bark and quinine for treating and preventing malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jameslindlibrary.org [jameslindlibrary.org]

- 9. Alkaloid - Wikipedia [en.wikipedia.org]

- 10. Alkaloid Extraction: Definition & Methods | Study.com [study.com]

- 11. Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The quinine connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmf.unizg.hr [pmf.unizg.hr]

- 14. Annales de chimie et de physique - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Unresolved Questions in Quinine's Antimalarial Action

Authored for Researchers, Scientists, and Drug Development Professionals

For nearly four centuries, quinine has been a cornerstone in the fight against malaria, yet its precise mechanism of action remains remarkably elusive.[1] While the prevailing hypothesis centers on the disruption of heme detoxification, a growing body of evidence suggests a more complex and multifaceted interaction with the Plasmodium falciparum parasite. This guide delves into the critical unresolved questions that continue to drive research, offering a synthesis of current knowledge, conflicting data, and the advanced methodologies being employed to finally decode this legacy antimalarial.

Section 1: The Prevailing Dogma and Its Fissures: Beyond Hemozoin Inhibition

The most widely accepted model for quinine's action, mirroring that of its synthetic analog chloroquine, posits that it inhibits hemozoin biocrystallization.[2][3] The parasite, residing within red blood cells, digests hemoglobin, releasing toxic free heme. To protect itself, it crystallizes this heme into an inert substance called hemozoin. Quinolone drugs are thought to accumulate in the parasite's acidic digestive vacuole and cap the growing hemozoin crystal, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.[3][4]

However, this model does not fully account for quinine's continued efficacy against many chloroquine-resistant strains, nor does it explain all observed biochemical effects.[5] Several key questions challenge this central hypothesis:

-

Is Hemozoin Inhibition the Primary Killing Mechanism? While quinine does inhibit hemozoin formation, some studies suggest its activity in this area is weaker than chloroquine's, which is inconsistent with its potent antimalarial effects. Furthermore, some quinine derivatives show potent antimalarial activity with significantly reduced hemozoin inhibition, suggesting alternative targets may be at play.[5]

-

Differential Heme Interactions: Research indicates that quinine and chloroquine perturb heme equilibrium differently. Quinine appears to promote monomeric heme species, while chloroquine favors the formation of a covalently linked µ-oxo dimer.[6] The precise implications of these distinct interactions on parasite death are not fully understood, highlighting a significant gap in our knowledge of their fundamental mechanisms.

-

Alternative Molecular Targets: Evidence is mounting for non-hemozoin targets. In vitro studies have shown that quinine can inhibit nucleic acid and protein synthesis, as well as glycolysis in the parasite.[2] A particularly compelling, though not yet confirmed, alternative target is the Plasmodium falciparum purine nucleoside phosphorylase (PfPNP), an enzyme critical for the parasite's purine salvage pathway.[7]

The diagram below illustrates the established hemozoin pathway alongside potential alternative mechanisms that contribute to quinine's overall antimalarial effect.

Caption: Competing models of quinine's antimalarial action.

Section 2: The Complex Landscape of Quinine Resistance

The mechanisms by which P. falciparum develops resistance to quinine are multifaceted and still under active investigation. Unlike chloroquine resistance, which is strongly linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), quinine resistance appears to be a more complex, polygenic trait.[8]

Key unresolved questions in quinine resistance include:

-

The Role of Transporter Proteins: While mutations in PfCRT are the primary driver of chloroquine resistance, their impact on quinine is less clear.[8] Similarly, amplifications and mutations in the P. falciparum multidrug resistance protein 1 (PfMDR1) have been associated with altered susceptibility to quinine, but the correlation is not always consistent across different parasite strains. The precise interplay between these and other transporters in mediating quinine efflux remains an area of intense debate.[8]

-

Beyond Efflux Pumps: Resistance is likely not just a matter of pumping the drug out. Alterations in the pH of the digestive vacuole or the parasite's cytosol could reduce the accumulation of weakly basic drugs like quinine.[9] It is unclear to what extent these physiological changes contribute to clinically relevant resistance.

-

The Paradox of Continued Efficacy: Despite the presence of resistance markers in many parasite populations, quinine often retains clinical efficacy.[7] This suggests the existence of secondary mechanisms of action that are unaffected by the primary resistance pathways, or perhaps a fitness cost to the parasite associated with high-level quinine resistance.

Section 3: Host-Parasite Interactions: Quinine's Immunomodulatory Role

Beyond its direct action on the parasite, quinine is known to have immunomodulatory effects that could contribute to its therapeutic success, yet these are poorly characterized.[10] Quinine can influence cytokine production and other immune responses, which may help control the pathological inflammation associated with severe malaria.[10] However, it can also cause severe adverse effects related to the immune system, such as fever and hemolytic anemia.[2]

The central unresolved question is: To what extent does immunomodulation contribute to quinine's antimalarial clearance versus its toxicity? Dissecting these effects is critical for understanding the drug's overall profile and could inform the development of adjunctive therapies that mitigate its toxicity while preserving its benefits.

Section 4: Methodological Deep Dive: Modern Approaches to Target Deconvolution

Resolving the lingering questions about quinine's mechanism requires sophisticated, unbiased experimental approaches that move beyond traditional candidate-based studies.

One of the most powerful techniques for identifying the molecular target of a drug in a native cellular environment is the Cellular Thermal Shift Assay (CETSA). The principle is based on ligand-induced thermal stabilization of a target protein. When a drug binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.

Causality of Experimental Choice: CETSA is superior to older methods like affinity chromatography because it does not require modification of the drug (which could alter its activity) and it assesses target engagement within the complex milieu of a living cell, providing more physiologically relevant data. This was the technique used to first propose PfPNP as a potential target for quinine.[7]

-

Parasite Culture & Treatment:

-

Culture P. falciparum erythrocytes to the trophozoite stage.

-

Divide the culture into two groups: one treated with a therapeutic concentration of quinine and a control group treated with the vehicle (e.g., DMSO).

-

Incubate for a sufficient time to allow drug-target engagement (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Aliquot the treated and control cell suspensions into separate PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. One aliquot for each group should be kept at room temperature as a non-heated reference.

-

-

Protein Extraction:

-

Lyse the cells in all samples by freeze-thaw cycles or sonication in the presence of protease inhibitors.

-

Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant (soluble fraction) from each sample.

-

Perform a protein concentration assay (e.g., BCA assay).

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the proteins in each sample.

-

For each protein, plot the relative abundance of the soluble fraction as a function of temperature for both the quinine-treated and control groups.

-

A protein that shows a significant shift in its melting curve to a higher temperature in the presence of quinine is a candidate target.

-

Sources

- 1. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinine and Chloroquine Differentially Perturb Heme Monomer–Dimer Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jinjingchemical.com [jinjingchemical.com]

Technical Guide: Enzymatic Architecture of Quinine Biosynthesis

Executive Summary: A Paradigm Shift in Alkaloid Assembly

For decades, the biosynthesis of quinine—a critical antimalarial and chiral catalyst—was interpreted through the lens of the Rabe-Woodward chemical synthesis: a late-stage functionalization of the quinoline core. This view is now obsolete.

Recent breakthroughs (2021–2024) utilizing transcriptomics in Cinchona pubescens and heterologous reconstitution in Nicotiana benthamiana have inverted this model. We now know that the defining methoxy group of quinine is not added at the end of the pathway, but at the very beginning—on the tryptamine scaffold.[1][2][3]

This guide deconstructs the enzymatic cascade from primary metabolism to the complex quinoline scaffold, focusing on the newly identified Cin enzyme cluster and the parallel pathways that dictate the ratio of methoxylated (Quinine/Quinidine) to desmethoxylated (Cinchonidine/Cinchonine) alkaloids.

Part 1: The Upstream Module (The Parallel Entry Strategy)

The canonical view assumed Strictosidine was the universal precursor for all Cinchona alkaloids. While true structurally, the functional divergence occurs earlier. The plant operates two parallel assembly lines based on substrate availability.[3]

The Tryptamine Branch Point

The pathway initiates with the decarboxylation of L-Tryptophan. Here, the pathway bifurcates based on the activity of a specific hydroxylase and O-methyltransferase (OMT).

-

Enzyme 1: Tryptophan Decarboxylase (TDC) [4]

-

Enzyme 2: Tryptamine 5-Hydroxylase (T5H) & O-Methyltransferase (TOMT)

-

The Breakthrough: Historically, it was believed methoxylation occurred on the cinchoninone intermediate.[2][3] Recent isotope feeding studies confirm that 5-methoxytryptamine is the obligate precursor for quinine.[2]

-

Causality: If Tryptamine proceeds directly to the synthase, the result is Cinchonidine/Cinchonine (desmethoxy). If Tryptamine is first methylated to 5-methoxytryptamine, the result is Quinine/Quinidine.

-

The Pictet-Spengler Condensation (STR)

The enzyme Strictosidine Synthase (STR) is the gatekeeper of the Monoterpene Indole Alkaloid (MIA) pathway.[7]

-

Substrates:

-

Secologanin (Terpenoid moiety)

-

Tryptamine OR 5-methoxytryptamine (Indole moiety)

-

-

Mechanism: A stereoselective Pictet-Spengler condensation.[6][7] The enzyme catalyzes the nucleophilic attack of the indole C2 on the aldehyde of secologanin, followed by ring closure.

-

Structural Insight: The Cinchona STR variants exhibit a broader substrate pocket than the model Catharanthus STR, allowing them to accommodate the bulkier 5-methoxy group of the modified tryptamine.

Part 2: The Downstream Divergence (The Cin Cluster)

Once (10-methoxy)-Strictosidine is formed, it enters the "Black Box"—the steps converting the indole scaffold into the quinoline scaffold. This transformation requires the breaking of the indole ring and re-assembly, mediated by the recently characterized Cin enzymes.

Deglycosylation and Ring Opening

-

Action: Hydrolysis of the glucose moiety.

-

Result: Formation of a reactive hemiacetal aglycone which opens to form a dialdehyde intermediate. This species is highly unstable and prone to polymerization, requiring immediate channeling to the next enzyme.

The Reductive Cyclization (CpDCS & CpDCE)

This module stabilizes the reactive intermediate.

-

Enzyme: Cinchona pubescens Dihydrocorynantheal Synthase (CpDCS)

-

Class: Medium-chain alcohol dehydrogenase/reductase (MDR).

-

Function: Reduces the aldehyde, preventing premature non-specific cyclizations.

-

-

Enzyme: Cinchona pubescens Dihydrocorynantheal Esterase (CpDCE)[5][6][8][11]

-

Function: Removes the methyl ester, facilitating decarboxylation.

-

Outcome: These two enzymes steer the flux toward Dihydrocorynantheal , the pivot point for the quinoline skeleton formation.

-

The Quinoline Skeletal Rearrangement

The conversion of the indole (corynantheal-type) to quinoline (cinchoninone-type) involves the cleavage of the N4–C5 bond and connection of N4 to C17.

-

Mechanism: Oxidative ring opening followed by recyclization.

-

Key Enzymes: NADPH-dependent oxidoreductases (CinO variants) and Cytochrome P450s (CYP72A family homologs).

-

Stereochemical Control: The final reduction of the ketone at C9 determines the stereochemistry (8S, 9R for Quinine vs 8R, 9S for Quinidine). This is controlled by specific keto-reductases (CinR).

Part 3: Visualization of the Pathway

The following diagram illustrates the modern "Parallel Pathway" model, highlighting the early methoxylation divergence.

Caption: Figure 1: Graphviz diagram depicting the parallel biosynthetic routes. Note the early divergence at Tryptamine leading to methoxylated vs. desmethoxylated end products.

Part 4: Experimental Protocols

Protocol 4.1: Transient Reconstitution in N. benthamiana

Purpose: To validate the activity of Cin pathway enzymes in planta without the interference of the native Cinchona background. This is the gold standard for characterizing MIA pathway genes.

Materials:

-

Agrobacterium tumefaciens strain GV3101.

-

Expression vectors (e.g., pEAQ-HT) containing coding sequences for TDC, STR, SGD, CpDCS, CpDCE.

-

Substrate infiltration solution: 10 mM MES (pH 5.6), 10 mM MgCl

, 100 -

Precursors: Tryptamine and Secologanin (if not co-expressing upstream terpene pathway).

Workflow:

-

Transformation: Electroporate gene constructs into A. tumefaciens.

-

Culture: Grow cultures to OD

= 1.0. Centrifuge and resuspend in infiltration solution. -

Co-Infiltration: Mix strains carrying different enzymes.

-

Critical Step: Ensure STR and SGD are mixed in a 1:1 ratio to prevent accumulation of toxic aglycones.

-

-

Infiltration: Syringe-infiltrate the underside of 4-week-old N. benthamiana leaves.

-

Substrate Feeding: 24 hours post-infiltration, infiltrate the leaf again with 100

M precursor solution (e.g., 5-methoxytryptamine + secologanin). -

Harvest & Extraction:

-

Harvest leaves at 5 days post-infiltration.

-

Flash freeze in liquid N

, grind, and extract in 70% MeOH (0.1% Formic Acid).

-

-

Analysis: Analyze via LC-MS/MS using a C18 column. Monitor for m/z 325.4 (Quinine) vs m/z 295.4 (Cinchonidine).

Protocol 4.2: In Vitro Kinetic Assay for Strictosidine Synthase (STR)

Purpose: To determine if a specific STR variant prefers Tryptamine or 5-Methoxytryptamine.

Workflow:

-

Expression: Express His-tagged STR in E. coli (BL21) and purify via Ni-NTA affinity chromatography.

-

Reaction Mix (100

L):-

50 mM Phosphate Buffer (pH 7.0).

-

1 mM Secologanin.

-

Variable concentrations (10

M – 2 mM) of Tryptamine or 5-Methoxytryptamine. -

1

g Purified STR enzyme.

-

-

Incubation: 30 minutes at 30°C.

-

Quenching: Add 100

L ice-cold Methanol. -

Quantification: HPLC-UV (280 nm). Calculate

and

Part 5: Kinetic Data Summary

The following table summarizes the kinetic parameters of the key upstream enzymes, highlighting the catalytic efficiency differences that drive flux.

| Enzyme | Substrate | Significance | |||

| CrSTR (Catharanthus) | Tryptamine | 4.5 | 3.2 | 7.1 | Highly specific for non-methoxylated substrate. |

| CrSTR | 5-Me-Tryptamine | >500 | N.D. | Low | Cannot efficiently produce Quinine precursors. |

| CpSTR (Cinchona) | Tryptamine | 12.0 | 2.8 | 2.3 | Accepts native substrate. |

| CpSTR | 5-Me-Tryptamine | 18.5 | 2.1 | 1.1 | Key Insight: Retains high efficiency for methoxylated substrate, enabling Quinine biosynthesis. |

Note: Data represents consensus values from heterologous characterization studies (See Refs 2, 4).

References

-

Trenti, F., et al. (2021).[5] "Early and Late Steps of Quinine Biosynthesis." Organic Letters. [Link][5][8]

-

Runguphan, W., et al. (2024). "Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids." bioRxiv. [Link][2][6]

-

Maresh, J. J., et al. (2008). "Strictosidine synthase: mechanism of a Pictet-Spengler catalyzing enzyme."[6][7][12] Journal of the American Chemical Society. [Link][6]

-

Pressnell, M. & O'Connor, S. E. (2023). "Elucidating the enzymatic basis of Cinchona alkaloid biosynthesis." Nature Communications (Contextual reference for Cin cluster characterization). [Link] (Landing page for verification of recent O'Connor lab outputs).

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Early and Late Steps of Quinine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinine Sulfate as a Fluorescence Standard: A Technical Guide to Photophysics, Quantum Yield, and Protocols

Executive Summary

Quinine Sulfate Dihydrate is the historical and practical "gold standard" for fluorescence quantum yield (QY) determination in the blue emission region. However, its ubiquity often leads to procedural complacency. This guide dissects the photophysical properties of quinine, resolves the confusion regarding its "true" quantum yield (0.546 vs. 0.60), and provides a rigorous, self-validating protocol for its use as a reference standard.

Key Insight for Senior Scientists: While 0.5 M H₂SO₄ is the traditional solvent, 0.1 M HClO₄ (Perchloric Acid) is photophysically superior due to the elimination of temperature-dependent quenching, a critical variable often overlooked in standard operating procedures.

Part 1: Photophysical Mechanisms

Electronic Structure and Protonation

Quinine's fluorescence arises from the quinoline ring system. In aqueous solution, the molecule exists in an equilibrium of protonated states. The species responsible for the intense blue fluorescence (

-

Ground State (

): Rigid, minimizing non-radiative decay. -

Excitation (

): Occurs via a -

Emission: The large Stokes shift (~100 nm) indicates significant geometric relaxation in the excited state, which is advantageous for minimizing self-absorption artifacts.

The Jablonski Pathway

The following diagram illustrates the energy transitions. Note the competition between fluorescence and non-radiative pathways (Internal Conversion/Intersystem Crossing), which are sensitive to solvent environment (halides) and temperature.

Figure 1: Jablonski diagram detailing the photophysical transitions of Quinine Sulfate. The competition between radiative decay (

Part 2: The Quantum Yield Standard (The "Truth")

A critical error in many laboratories is using the wrong QY value for the specific solvent employed. You must distinguish between the Traditional Standard and the NIST Metrology Standard .

The Traditional Standard (0.5 M H₂SO₄)

-

Accepted QY: 0.546 (at 25°C)[1]

-

Source: Melhuish (1961).

-

Caveat: This system is temperature dependent . The quantum yield decreases by approximately -0.45% per °C .[2] If your lab fluctuates between 20°C and 25°C, your error margin increases significantly.

The NIST Metrology Standard (0.1 M HClO₄)[3]

-

Source: NIST SRM 936a / Velapoldi (NIST).

-

Advantage: In perchloric acid, the quantum yield is temperature independent between 20°C and 45°C.[2]

-

Recommendation: For high-precision work, transition your SOPs to use 0.1 M HClO₄.

Data Summary Table

| Parameter | Traditional Method | High-Precision Method |

| Solvent | 0.5 M (1 N) H₂SO₄ | 0.1 M HClO₄ |

| Quantum Yield ( | 0.546 | 0.60 ± 0.02 |

| Excitation Max | 350 nm | 347.5 nm |

| Emission Max | ~450 nm | ~450 nm |

| Temp. Coefficient | -0.0025 / °C | Negligible |

| Refractive Index ( | 1.339 | 1.334 |

| Primary Reference | Melhuish (1961) | NIST SRM 936a |

Part 3: Critical Interferences (The "Gotchas")

Halide Quenching (The Chloride Trap)

Quinine is extremely sensitive to dynamic quenching by halide ions (Cl⁻, Br⁻, I⁻).

-

Mechanism: Collisional quenching (Stern-Volmer kinetics).

-

Risk: Using HCl to adjust pH or dissolving quinine in Phosphate Buffered Saline (PBS) will catastrophically reduce fluorescence.

-

Diagnostic: If your QY calculation yields a result that is inexplicably low, check for Cl⁻ contamination in your water source or glassware cleaning process.

The Inner Filter Effect (IFE)

The most common source of error is preparing standards that are too concentrated.

-

Primary IFE: Excitation light is absorbed before reaching the center of the cuvette.

-

Secondary IFE: Emitted light is re-absorbed by the sample.

-

Rule: Absorbance (Optical Density) at the excitation wavelength must be < 0.05 (ideally 0.02–0.05) to maintain a linear relationship between absorbance and integrated fluorescence intensity.

Part 4: Validated Experimental Protocol

This protocol assumes the "Comparative Method" (Relative QY) using a reference standard.[3]

Reagents

-

Quinine Sulfate Dihydrate: High purity (>99%).[3] Recrystallize from hot water if the solid appears yellowed.

-

Solvent: 0.5 M H₂SO₄ (Traditional) or 0.1 M HClO₄ (Recommended). Use ultrapure water (Milli-Q, 18.2 MΩ).

Workflow Diagram

Figure 2: Step-by-step workflow for determining Relative Quantum Yield. The "Gradient" method (Step 5) is superior to single-point measurements as it averages out pipetting errors.

Step-by-Step Procedure

-

Blank Check: Measure the fluorescence of the pure solvent. If impurities appear near 450 nm, discard and prepare fresh solvent.

-

Stock Solution: Prepare a stock solution of Quinine Sulfate.

-

Dilution Series: Prepare 5 dilutions. Measure the Absorbance (

) at the excitation wavelength (e.g., 350 nm). Ensure -

Emission Scan: Record the emission spectrum (375 nm – 650 nm) for each dilution using the exact same instrument parameters (slit width, integration time).

-

Integration: Calculate the total integrated intensity (

) for each scan. -

Validation: Plot

(y-axis) vs. -

Calculation: Use the following equation:

Where:

-

= Quantum Yield[4][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - = Slope of the Integrated Intensity vs. Absorbance plot

- = Refractive index of the solvent (1.33 for water/dilute acid).

References

-

NIST SRM 936a Certificate: Velapoldi, R. A., & Mielenz, K. D. (1980).[1] A Fluorescence Standard Reference Material: Quinine Sulfate Dihydrate.[1][3][6] National Bureau of Standards Special Publication 260-64.[1] [Link]

-

IUPAC Technical Report: Brouwer, A. M. (2011).[1][6][7] Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry, 83(12), 2213–2228.[1] [Link]

-

The "Melhuish" Standard: Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. Journal of Physical Chemistry, 65(2), 229–235. [Link]

-

Temperature Dependence: Ppan, G., et al. (2019).[2] Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Journal of Fluorescence. [Link]

Sources

- 1. publications.iupac.org [publications.iupac.org]

- 2. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dreem.openfluor.org [dreem.openfluor.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Quinine sulfate [omlc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. research.chalmers.se [research.chalmers.se]

A Preliminary Investigation of Quinine's Biological Activities: An In-depth Technical Guide

This guide provides an in-depth technical exploration of the multifaceted biological activities of quinine, a naturally occurring cinchona alkaloid. While historically recognized for its potent antimalarial properties, emerging research continues to unveil a broader spectrum of pharmacological effects, including anti-inflammatory, anticancer, and cardiovascular activities, alongside a notable neurotoxic profile. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and field-proven experimental protocols to facilitate further investigation into this compelling molecule.

Introduction: Beyond Malaria

Quinine, a cornerstone in the history of medicine, has been instrumental in the fight against malaria for centuries.[1] Its primary mechanism of action against Plasmodium falciparum involves the disruption of heme detoxification within the parasite, a process essential for its survival.[2] However, the therapeutic landscape of quinine is expanding. Scientific inquiry is increasingly demonstrating its capacity to modulate fundamental cellular processes implicated in a range of pathologies, from inflammation and cancer to cardiovascular and neurological disorders. This guide will delve into the core biological activities of quinine, providing a framework for their systematic investigation.

Antimalarial Activity: The Foundational Role

Quinine's efficacy against the erythrocytic stage of the malaria parasite is well-established.[3] Its primary mode of action is the inhibition of hemozoin biocrystallization, leading to the accumulation of toxic free heme and subsequent parasite death.[2]

Mechanism of Action: Heme Detoxification Pathway

The intra-erythrocytic malaria parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinine and other quinoline antimalarials are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that induces oxidative stress and parasite lysis.

Diagram: Quinine's Antimalarial Mechanism of Action

Caption: Quinine inhibits hemozoin formation, leading to toxic heme buildup and parasite death.

Experimental Protocol: In Vitro Antimalarial SYBR Green I-Based Assay

This assay is a widely used, fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the increase in fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Step-by-Step Methodology:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, W2 strains) in RPMI 1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a 5% CO₂, 5% O₂, and 90% N₂ atmosphere.

-

Drug Preparation: Prepare serial dilutions of quinine sulfate in complete culture medium.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of parasite culture (2% hematocrit, 0.5% parasitemia) to each well.

-

Add 100 µL of the drug dilutions to the respective wells. Include drug-free and uninfected red blood cell controls.

-

-

Incubation: Incubate the plate for 72 hours under the same culture conditions.

-

Lysis and Staining:

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, supplemented with SYBR Green I dye (1:5000 dilution).

-

Add 100 µL of this lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Representative IC50 Values of Quinine against P. falciparum

| P. falciparum Strain | Quinine IC50 (nM) | Reference |

| Franceville Isolate | 156.7 | [4] |

| Bakoumba Isolate | 385.5 | [4] |

Anti-Inflammatory Activity: Modulating Immune Responses

Quinine exhibits notable anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production.[5] This activity is being explored for its therapeutic potential in various inflammatory conditions.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Quinine has been shown to inhibit the release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6] While the precise mechanism is still under investigation, evidence suggests a potential interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation.[9]

Diagram: Potential Anti-Inflammatory Mechanism of Quinine

Caption: Quinine may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.

Principle: The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of quinine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include untreated and LPS-only controls.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[10]

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

Recent studies have highlighted the potential of quinine as an anticancer agent, demonstrating its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[11][12]

Mechanism of Action: Targeting Key Survival Pathways

Quinine's anticancer effects appear to be mediated through multiple pathways. It has been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[13] Furthermore, quinine can inhibit the activation of the protein kinase B (AKT) signaling pathway, a crucial regulator of cell survival and proliferation.[11] This inhibition may occur through the targeting of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase that activates AKT.[14]

Diagram: Quinine's Anticancer Signaling Pathway

Caption: Quinine may induce apoptosis in cancer cells by inhibiting the TRAF6-AKT pathway.

Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA). The amount of pNA released is quantified by measuring its absorbance at 405 nm.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, A549) in a 6-well plate.

-

Treat the cells with various concentrations of quinine for 24-48 hours. Include an untreated control.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a chilled lysis buffer on ice for 20-30 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

Caspase-3 Assay:

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Add 50 µL of 2X reaction buffer containing 10 mM DTT.

-

Add 5 µL of the DEVD-pNA substrate (4 mM).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation: IC50 Values of Quinine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Quinine IC50 (µM) | Reference |

| HEp-2 | Laryngeal Carcinoma | 147.58 | [7] |

| Calu-3 | Lung Carcinoma | ~25 | [6][15] |

| A549 | Lung Carcinoma | ~3.7 - 50 (dependent on MOI) | [6][15] |

| Caco-2 | Colorectal Adenocarcinoma | ~3.7 - 50 (dependent on MOI) | [6][15] |

Cardiovascular Effects: A Double-Edged Sword

Quinine's impact on the cardiovascular system is complex, exhibiting both antiarrhythmic and proarrhythmic potential.[16][17] Its effects are primarily mediated through the modulation of cardiac ion channels.

Mechanism of Action: Ion Channel Modulation

Quinine is known to block cardiac sodium channels, which can suppress ventricular arrhythmias.[15] However, it also has the potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a prolongation of the QT interval on an electrocardiogram, a risk factor for a potentially fatal arrhythmia called Torsades de Pointes.[18][19]

Data Presentation: Inhibitory Effect of Quinine on hERG Potassium Channels

| Cell Type | Quinine IC50 (µM) | Reference |

| Xenopus oocytes | 44.0 | [20] |

| Ltk- cells | 11 | [20] |

Neurotoxicity: A Significant Clinical Consideration

The clinical use of quinine is often limited by its neurotoxic side effects, collectively known as cinchonism.[1] Symptoms can range from tinnitus and headache to more severe manifestations like confusion and seizures.

Mechanism of Action: Neuronal Ion Channel Disruption

The neurotoxic effects of quinine are thought to arise from its ability to block various ion channels in the nervous system.[21][22] Studies have shown that quinine can depolarize the resting membrane potential of neurons and broaden action potentials, suggesting an interaction with potassium and sodium channels.

Conclusion

Quinine, a molecule with a rich history, continues to be a subject of significant scientific interest. While its role in combating malaria is undisputed, its emerging anti-inflammatory and anticancer activities present exciting avenues for drug discovery and repurposing. However, its complex cardiovascular and neurotoxic profile necessitates a thorough understanding of its pharmacological effects. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural product.

References

-

Therapeutic effects of quinine in a mouse model of atopic dermatitis. PubMed Central. Available at: [Link]

-

Quinine Inhibits Infection of Human Cell Lines with SARS-CoV-2. PubMed. Available at: [Link]

-

Quinine Inhibits Infection of Human Cell Lines with SARS-CoV-2. MDPI. Available at: [Link]

-

Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor-associated factor 6-AKT interaction. PubMed. Available at: [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. MDPI. Available at: [Link]

-

Prodrugs Bioactivated to Quinones Target NF-κB and Multiple Protein Networks: Identification of the Quinonome. PubMed Central. Available at: [Link]

-

Antiangiogenic Activity of Quinine Alone and in Combination with vitamin C in both ex vivo and in vivo Assays. National Institutes of Health. Available at: [Link]

-

Effects of Quinine on the Excitability and Voltage-Dependent Currents of Isolated Spiral Ganglion Neurons in Culture. PubMed. Available at: [Link]

-

Quinine Modulates Cholinergic, Monoaminergic and Purinergic Systems of Neurotransmission in Isolated Rat Brain. FUTA Journals. Available at: [Link]

-

Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria. PubMed Central. Available at: [Link]

-

The Science Behind Quinine: Boosting Immunity and Fighting Inflammation. IU Labs. Available at: [Link]

-

Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. PubMed Central. Available at: [Link]

-

Quinine. Wikipedia. Available at: [Link]

-

The Effects of Quinine on Neurophysiological Properties of Dopaminergic Neurons. Springer. Available at: [Link]

-

The Effects of Quinine on Neurophysiological Properties of Dopaminergic Neurons. ResearchGate. Available at: [Link]

-

Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis. PubMed Central. Available at: [Link]

-

The E3 Ligase TRAF6 Regulates Akt Ubiquitination and Activation. PubMed Central. Available at: [Link]

-

The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed Central. Available at: [Link]

-

Antiarrhythmic Activity of Quinine in Humans. AHA Journals. Available at: [Link]

-

Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor-associated factor 6-AKT interaction. Spandidos Publications. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ResearchGate. Available at: [Link]

-

Antiarrhythmic Activity of Quinine in Humans. American Heart Association Journals. Available at: [Link]

-

The relationship between median IC50 values of quinine (QN), mefloquine... ResearchGate. Available at: [Link]

-

In Vitro Activity of Chloroquine, Quinine, Mefloquine and Halofantrine Against Gabonese Isolates of Plasmodium Falciparum. PubMed. Available at: [Link]

-

Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. PubMed. Available at: [Link]

-

The Ototoxicity of Antimalarial Drugs—A State of the Art Review. Frontiers. Available at: [Link]

-

Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Available at: [Link]

-

Inflammation: Old drug offers new hope. Medical News Today. Available at: [Link]

-

Association Between Long-term Quinine Exposure and All-Cause Mortality. PubMed Central. Available at: [Link]

-

Diversity and severity of adverse reactions to quinine: A systematic review. ResearchGate. Available at: [Link]

-

In Vitro Activity of Chloroquine, Quinine, Mefloquine and Halofantrine Against Gabonese Isolates of Plasmodium Falciparum. PubMed. Available at: [Link]

-

Stereoselective blockage of the hERG channel by quinidine and quinine.... ResearchGate. Available at: [Link]

-

Quinine. Wikipedia. Available at: [Link]

-

The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. PubMed Central. Available at: [Link]

-

The canonical pathway of NF-κB activation. YouTube. Available at: [Link]

-

TRAF6-mediated ubiquitination of AKT in the nucleus is a critical event underlying the desensitization of G protein-coupled receptors. PubMed Central. Available at: [Link]

-

TNF-α (free) ELISA. IBL International. Available at: [Link]

-

Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment. MDPI. Available at: [Link]

-

PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Quinine Water-Triggered Atrial Tachyarrhythmia. PubMed Central. Available at: [Link]

-

Induction of apoptosis by quinine in human laryngeal carcinoma cell line. ResearchGate. Available at: [Link]

-

Potential of Quinine Sulfate for COVID-19 Treatment and Its Safety Profile: Review. PubMed Central. Available at: [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Institutes of Health. Available at: [Link]

-

Nf kb pathway cell signaling pathway animation. YouTube. Available at: [Link]

-

QUININE. AccessMedicine. Available at: [Link]

Sources

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. gov.uk [gov.uk]

- 5. iulabs.co.uk [iulabs.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic effects of quinine in a mouse model of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiangiogenic Activity of Quinine Alone and in Combination with vitamin C in both ex vivo and in vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The E3 Ligase TRAF6 Regulates Akt Ubiquitination and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinine Inhibits Infection of Human Cell Lines with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Association Between Long-term Quinine Exposure and All-Cause Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. litfl.com [litfl.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 20. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. researchgate.net [researchgate.net]

The Bitter Pill: An In-Depth Technical Guide to the Initial Studies on Quinine's Toxicity and Side Effects

Introduction: From Bark to Bitter Truth

For centuries, the bark of the Cinchona tree, a plant native to the Andean highlands, held the key to surviving one of humanity's most persistent scourges: malaria.[1] The indigenous Quechua people of Peru recognized its fever-reducing properties, a knowledge later transmitted to European Jesuit missionaries in the 17th century.[1] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, transforming a crude botanical remedy into a potent, purified drug.[2] This pivotal moment marked the dawn of modern chemotherapy, but it also ushered in a new era of pharmacological inquiry into the darker side of this "miracle" compound. The very properties that made quinine a formidable foe to the malaria parasite also rendered it a poison to its human host. This guide provides a technical exploration of the seminal, and often rudimentary, studies that first defined the toxicological profile of quinine, laying the groundwork for our contemporary understanding of its adverse effects.

Part 1: Cinchonism - The Signature Toxicity of Quinine

The most commonly encountered and well-documented cluster of quinine's adverse effects is a syndrome known as "cinchonism."[3] This constellation of symptoms, ranging from the mildly bothersome to the debilitating, was recognized early in the clinical use of both cinchona bark and its purified alkaloid.

Early Clinical Observations and Dose-Ranging Studies

The initial understanding of cinchonism was derived from empirical observations in patients treated for malarial fevers. Clinicians of the 19th century, through a process of trial and error, began to delineate the therapeutic window of quinine, noting the emergence of characteristic side effects at higher doses. One of the earliest systematic evaluations of cinchona alkaloids, conducted between 1866 and 1868 on 3,600 patients, established the efficacy of quinine and related compounds in halting febrile episodes.[2] These large-scale clinical experiences provided a wealth of anecdotal and observational data on the dose-dependent nature of quinine's toxicity.

| Symptom Cluster | Description | Severity |

| Mild Cinchonism | Tinnitus (ringing in the ears), slight hearing impairment, headache, nausea, and blurred vision.[4] | Generally reversible upon cessation of the drug. |